molecular formula C9H5F4N B2510405 2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile CAS No. 1803611-54-2

2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile

Cat. No.: B2510405
CAS No.: 1803611-54-2
M. Wt: 203.14
InChI Key: XQRGQOVRUPVKJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile is an organic compound with the molecular formula C9H5F4N It is a fluorinated aromatic nitrile, characterized by the presence of both fluoro and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4-(trifluoromethyl)benzyl chloride with potassium fluoride in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

Scientific Research Applications

2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenylacetonitrile: Similar structure but lacks the fluoro group.

    2-Fluoro-4-(trifluoromethyl)phenylacetonitrile: Positional isomer with different substitution pattern.

    2-(Trifluoromethyl)phenylacetonitrile: Lacks the fluoro group but contains the trifluoromethyl group.

Uniqueness

2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile is unique due to the simultaneous presence of both fluoro and trifluoromethyl groups, which can impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications .

Properties

IUPAC Name

2-fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4N/c10-8(5-14)6-1-3-7(4-2-6)9(11,12)13/h1-4,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRGQOVRUPVKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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